2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide
Description
2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl and oxo groups, and a sulfanyl linkage to an acetamide moiety bearing a methoxyphenyl group. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S2/c1-10-7-13-15(25-10)19-17(20(2)16(13)22)24-9-14(21)18-11-5-4-6-12(8-11)23-3/h4-8H,9H2,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAAQJCVOOODOHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N(C2=O)C)SCC(=O)NC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thieno[2,3-d]pyrimidine core: This step involves the cyclization of appropriate starting materials, such as thiophene derivatives and pyrimidine precursors, under specific reaction conditions.
Introduction of dimethyl and oxo groups: The core structure is then functionalized with dimethyl and oxo groups through selective reactions, such as alkylation and oxidation.
Sulfanyl linkage formation: The thieno[2,3-d]pyrimidine core is linked to the acetamide moiety via a sulfanyl group, typically through nucleophilic substitution reactions.
Attachment of the methoxyphenyl group:
Industrial production methods for this compound may involve optimization of these synthetic steps to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using appropriate nucleophiles.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions, resulting in the formation of the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for studying biological pathways and mechanisms.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Enzyme inhibition: It can bind to the active sites of enzymes, blocking their activity and affecting the biochemical pathways they regulate.
Receptor modulation: The compound may interact with cellular receptors, altering their signaling pathways and leading to changes in cellular functions.
Gene expression: It may influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the production of specific proteins.
Comparison with Similar Compounds
2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide can be compared with other similar compounds, such as:
2-(3,4-dihydro-4-oxothieno[2,3-d]pyrimidin-2-ylthio)acetamide: This compound has a similar thieno[2,3-d]pyrimidine core but differs in the substitution pattern and functional groups.
2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid: This compound has a similar core structure but includes a propanoic acid moiety instead of an acetamide group.
2-(5-(3,4-dimethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)propanoic acid: This compound also shares the thieno[2,3-d]pyrimidine core but has different substituents and functional groups.
The uniqueness of 2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.
Biological Activity
2-({3,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a thienopyrimidine derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory effects.
Chemical Structure
The compound features a thieno[2,3-d]pyrimidine core linked to a methoxyphenylacetamide moiety. Its molecular formula is , with a molecular weight of approximately 382.43 g/mol.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It can inhibit specific enzymes or modulate receptor signaling pathways. The thieno[2,3-d]pyrimidine nucleus is known to facilitate binding to enzyme active sites, thereby inhibiting their functions.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For instance, in studies involving MCF-7 (breast cancer) and A549 (lung cancer) cell lines, the compound displayed IC50 values ranging from 7.01 µM to 14.31 µM, indicating potent growth inhibition.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 7.01 | Apoptosis induction |
| A549 | 14.31 | Growth inhibition |
Antiviral Activity
The compound has also been evaluated for its antiviral properties. Preliminary studies suggest efficacy against certain viral infections by inhibiting viral replication mechanisms.
Anti-inflammatory Effects
In addition to its anticancer and antiviral activities, this compound has shown promise as an anti-inflammatory agent. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response.
Case Studies
- Study on Anticancer Activity : A recent publication reported the synthesis of several thienopyrimidine derivatives, including the target compound. The study found that modifications to the thieno[2,3-d]pyrimidine core could enhance anticancer activity against various cell lines.
- Inhibition of Enzymes : Another study investigated the inhibitory effects of this compound on specific kinases involved in cancer progression. Results indicated that it could effectively inhibit Aurora-A kinase with an IC50 of 0.067 µM.
Q & A
Q. What are the critical parameters for optimizing the synthesis of this thienopyrimidine derivative?
Methodological Answer:
- Solvent selection : Polar solvents (e.g., DMF, ethanol) are preferred for nucleophilic substitution steps, while toluene is used for condensation reactions to enhance regioselectivity .
- Temperature control : Elevated temperatures (70–90°C) accelerate thioether bond formation, while lower temperatures (25–40°C) prevent side reactions during acylation .
- Catalysts : Triethylamine or potassium carbonate is critical for deprotonation in sulfanyl-acetamide coupling .
- Yield optimization : Continuous flow reactors (industrial scale) improve yield (≥85%) compared to batch methods (65–75%) .
Q. How can researchers assess the purity and structural integrity of this compound?
Methodological Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) resolves impurities, while TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .
- Spectroscopy :
- NMR : and NMR confirm methyl, methoxy, and sulfanyl group integration .
- MS : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 457.12 [M+H]+) .
Q. What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Storage : Protect from moisture (desiccator, 4°C) to prevent hydrolysis of the acetamide group. Avoid prolonged exposure to light (UV degradation) .
- Stability table :
| Condition | Stability Duration | Degradation Observed |
|---|---|---|
| Ambient light | 7 days | 15% decomposition |
| Dark, 4°C | 6 months | <5% decomposition |
| Basic pH (9.0) | 24 hours | 40% hydrolysis |
| Data derived from accelerated stability studies . |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide pharmacological optimization?
Methodological Answer:
- Modification hotspots :
- Thienopyrimidine core : Methyl groups at positions 3 and 6 enhance metabolic stability but reduce solubility. Substitution with hydrophilic groups (e.g., -OH) improves bioavailability .
- 3-Methoxyphenyl moiety : Electron-donating groups (e.g., -OCH) increase target binding affinity (e.g., kinase inhibition) compared to electron-withdrawing substituents .
- Biological assays : Use enzyme-linked assays (e.g., IC determination) and molecular docking (PDB: 4XSN) to correlate substituents with activity .
Q. What crystallographic techniques elucidate the compound’s solid-state behavior?
Methodological Answer:
- Single-crystal XRD : Resolves π-π stacking between thienopyrimidine cores (3.5 Å spacing) and hydrogen bonds (N-H···O=C, 2.8 Å) critical for lattice stability .
- Powder XRD : Identifies polymorphs; Form I (monoclinic, P2/c) dominates under standard conditions .
Q. How do conflicting data on optimal reaction conditions arise, and how should they be resolved?
Methodological Answer:
- Contradiction example : Ethanol () vs. DMF () in sulfanyl coupling.
- Resolution :
- Ethanol favors slower kinetics (lower side products), while DMF accelerates reactions but requires rigorous purification .
- DoE approach : Use a factorial design (temperature × solvent × catalyst) to identify Pareto-optimal conditions .
Q. What mechanistic insights explain the compound’s degradation under oxidative conditions?
Methodological Answer:
- Pathway : Sulfanyl group oxidation (KMnO/HO) generates sulfoxide/sulfone derivatives, reducing bioactivity. LC-MS tracks intermediates (e.g., m/z 473.10 [M+O]+) .
- Mitigation : Add antioxidants (e.g., BHT) during storage or use prodrug strategies to stabilize the thioether linkage .
Q. How can computational methods predict metabolic pathways?
Methodological Answer:
- Software : Use Schrödinger’s ADMET Predictor or GLORYx to simulate Phase I (CYP3A4-mediated demethylation) and Phase II (glucuronidation) metabolism .
- Validation : Compare in silico results with in vitro microsomal assays (human liver microsomes, LC-MS/MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
